molecular formula C13H17N B2660733 2-Benzyl-2-azabicyclo[2.2.1]heptane CAS No. 116230-22-9

2-Benzyl-2-azabicyclo[2.2.1]heptane

Cat. No.: B2660733
CAS No.: 116230-22-9
M. Wt: 187.286
InChI Key: BGUMIYVVOFWSOD-UHFFFAOYSA-N
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Description

2-Benzyl-2-azabicyclo[221]heptane is a bicyclic compound with a unique structure that includes a benzyl group attached to a nitrogen atom within a bicyclo[221]heptane framework

Scientific Research Applications

2-Benzyl-2-azabicyclo[2.2.1]heptane has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of various industrial chemicals and materials

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-2-azabicyclo[2.2.1]heptane typically involves the use of cyclopentenes as starting materials. One common method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to create a variety of bridged aza-bicyclic structures.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar palladium-catalyzed reactions. The scalability of these reactions makes them suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 2-Benzyl-2-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the benzyl group.

Common Reagents and Conditions:

Major Products Formed:

    Epoxides: Formed during oxidation reactions.

    Reduced Amines: Formed during reduction reactions.

    Substituted Derivatives: Formed during substitution reactions.

Mechanism of Action

The mechanism of action of 2-Benzyl-2-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into various biological receptors, potentially modulating their activity. The exact molecular targets and pathways are still under investigation, but its unique structure suggests it could interact with neurotransmitter receptors and enzymes .

Comparison with Similar Compounds

  • 2-Benzyl-2-azabicyclo[2.2.2]octane
  • 2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane
  • 2-Azabicyclo[2.2.1]heptane

Comparison: 2-Benzyl-2-azabicyclo[2.2.1]heptane is unique due to its specific bicyclic structure and the presence of a benzyl group. This combination provides distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

2-benzyl-2-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-2-4-11(5-3-1)9-14-10-12-6-7-13(14)8-12/h1-5,12-13H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGUMIYVVOFWSOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CN2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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